molecular formula C9H6O4S2 B2527020 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 2229434-99-3

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B2527020
CAS No.: 2229434-99-3
M. Wt: 242.26
InChI Key: AUCZIXARSMGJKL-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is a specialized heterocyclic compound of significant interest in chemical and pharmaceutical research. This molecule features the thieno[3,2-b]thiophene core, a fused bicyclic system known for its electron-rich properties and molecular rigidity, which is highly valuable in the design of advanced materials and bioactive molecules . In medicinal chemistry, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been extensively explored as potent agonists for the G-protein coupled receptor GPR35 . GPR35 is an orphan receptor implicated in various disease pathways, including inflammation, pain, and metabolic disorders, making it a promising target for therapeutic intervention . Structure-activity relationship (SAR) studies on this chemotype aim to optimize agonist potency and functional selectivity, with some analogs demonstrating biased agonism towards β-arrestin translocation—a key mechanism with potential therapeutic implications . In materials science, the thieno[3,2-b]thiophene scaffold is a key building block for developing organic semiconductors. Its structural motif is integral to the creation of high-performance organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPV) . The specific presence of both carboxylic acid and ester functional groups on this molecule makes it a versatile intermediate for further synthetic elaboration, such as in the synthesis of more complex polymers or small molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety and handling data prior to use.

Properties

IUPAC Name

3-methoxycarbonylthieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S2/c1-13-9(12)4-3-14-5-2-6(8(10)11)15-7(4)5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCZIXARSMGJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.

Chemical Reactions Analysis

Key Reaction Pathway:

3,4-DibromothiopheneFriedel-CraftsAcylated IntermediateDieckmannEthyl EsterHydrolysisCarboxylic Acid Derivative\text{3,4-Dibromothiophene} \xrightarrow{\text{Friedel-Crafts}} \text{Acylated Intermediate} \xrightarrow{\text{Dieckmann}} \text{Ethyl Ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid Derivative}

Table 1: Impact of Substituents on Reactivity and Yield

PositionSubstituentReaction TypeYield (%)Notes
6Br → COOCH₃Nucleophilic Substitution65–78Requires Pd catalysis, moderate regioselectivity
2COOH → COOCH₃Esterification83–90High efficiency under acidic conditions
3Methyl → HexylAlkylation46–73Longer chains reduce yield

Key findings:

  • Bromine at position 6 is critical for further functionalization.

  • Methoxycarbonyl groups enhance solubility but reduce electrochemical stability compared to carboxylic acids .

Synthetic Challenges and Optimizations

  • Regioselectivity : Competing reactions at positions 3 and 6 necessitate precise control of reaction conditions (e.g., temperature, catalyst loading) .

  • Byproduct Formation : Contaminants like 3–6% iminolactone derivatives are observed in NMR spectra .

  • Purification : Flash chromatography (hexane/ethyl acetate) or recrystallization (methanol/water) achieves >95% purity .

Table 2: Biological Activity of Selected Derivatives

CompoundR Group (Position 6)EC₅₀ (nM)Efficacy (% vs. Reference)
13 COOCH₃1298
11 Hexyl65054
10 H>10,000<10

Spectroscopic Characterization

  • ¹H NMR : Signals for the methoxycarbonyl group appear as a singlet at δ 3.73–3.75 ppm .

  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 163–165 ppm .

  • HRMS : Molecular ion peaks confirm the presence of isotopic bromine (e.g., [M – H]⁻ at m/z 275.06 for 16a ) .

Scientific Research Applications

Material Science Applications

1.1. Organic Electronics

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid serves as a building block for the synthesis of conjugated polymers and small molecules used in organic electronics. Its incorporation into hole transport materials (HTMs) has shown promising results in improving the performance of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, research indicates that thieno[3,2-b]thiophene derivatives exhibit excellent charge transport properties due to their planar structure and effective π-π stacking interactions, which are crucial for enhancing device efficiency .

1.2. Photovoltaic Devices

In photovoltaic applications, compounds based on thieno[3,2-b]thiophene have been utilized to optimize the electronic properties of active layers in solar cells. The introduction of various substituents on the thieno[3,2-b]thiophene core can significantly affect the optical band gap and charge mobility, leading to devices with improved fill factors and open-circuit voltages .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Recent studies have explored the anticancer potential of thieno[3,2-b]thiophene derivatives, including 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this core structure have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

  • A series of thiophene-based compounds were evaluated for their cytotoxic activities against human cancer cell lines.
  • Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced anticancer efficacy.

Organic Synthesis Applications

3.1. Synthesis of Novel Compounds

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly in generating new thiophene derivatives through various reactions such as nucleophilic substitutions and coupling reactions. The ability to modify its functional groups allows chemists to tailor compounds for specific applications in pharmaceuticals and materials science.

Table 1: Summary of Reactions Involving 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid

Reaction TypeConditionsProductsReference
Nucleophilic SubstitutionBase-catalyzed conditionsFunctionalized thiophenes
Coupling ReactionsPalladium-catalyzed couplingExtended π-conjugated systems
ReductionMild reducing conditionsAlcohols or aldehydes

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Its electron-rich structure allows it to participate in various chemical reactions, potentially affecting biological processes at the molecular level. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid with structurally related thienothiophene and benzothiophene derivatives, focusing on substituents, synthesis, properties, and biological activity.

Structural and Substituent Variations

Compound Name Substituents Key Structural Features Evidence ID
6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid -COOH at C2, -COOCH₃ at C6 Electron-withdrawing groups enhance electronic properties
Thieno[3,2-b]thiophene-2-carboxylic acid (D) -COOH at C2 Simpler structure; used as a precursor
2,5-Dibromothieno[3,2-b]thiophene (1) -Br at C2 and C5 Halogenated for cross-coupling reactions
5-Methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid (13) -COOH at C2, -CH₃ at C5, expanded dithienothiophene backbone Larger conjugation system reduces potency
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) -COOH at C2, -Br at C6, -CH₃ at C3 High GPR35 agonist potency
6-Methylbenzo[b]thiophene-2-carboxylic acid -COOH at C2, -CH₃ at C6, benzothiophene backbone Benzene ring alters electronic properties

Key Research Findings

Substituent Impact on Bioactivity : The 3- and 6-position substituents critically influence GPR35 agonist potency. Bromine at C6 (YE210) enhances activity, while methyl groups at C3 improve membrane interaction ().

Backbone Modifications: Expanding the thienothiophene backbone to dithienothiophene (compound 13) reduces potency, highlighting the importance of maintaining a compact conjugated system ().

Synthetic Flexibility : Alkylation at C3 (e.g., 16a–e) allows tuning of solubility without compromising the carboxylic acid’s reactivity, enabling diverse pharmaceutical applications ().

Isomer-Specific Properties: Thieno[3,4-b]thiophene-2-carboxylic acid exhibits distinct NMR spectra due to altered spin-spin interactions, underscoring the role of isomerism in material properties ().

Biological Activity

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is a compound belonging to the thieno[3,2-b]thiophene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is C9H8O4S2C_9H_8O_4S_2, with a molecular weight of approximately 232.29 g/mol. The compound features a thieno[3,2-b]thiophene core structure with methoxycarbonyl and carboxylic acid functional groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8O4S2
Molecular Weight232.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-b]thiophene exhibit significant antimicrobial properties. For instance, studies have shown that certain thieno derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study focusing on ulcerative colitis models, related compounds demonstrated the ability to suppress pro-inflammatory cytokines such as IL-6 and IL-9 while promoting the anti-inflammatory cytokine IL-10. This suggests a potential therapeutic role in managing inflammatory bowel diseases.

The biological activity of 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is thought to involve several mechanisms:

  • Inhibition of mTORC1 Activation : Related compounds have shown to suppress the mammalian target of rapamycin complex 1 (mTORC1), which plays a critical role in cellular growth and metabolism.
  • Modulation of Gut Microbiota : Some studies indicate that these compounds can restore gut microbial diversity, which is crucial for maintaining intestinal health.
  • Cytokine Regulation : The ability to modulate cytokine levels suggests a pathway for therapeutic intervention in inflammatory conditions.

Case Studies

  • Ulcerative Colitis Model : In experiments using dextran sodium sulfate (DSS) to induce ulcerative colitis in mice, treatment with thieno derivatives resulted in reduced inflammation and improved gut health by restoring microbial balance and reducing inflammatory cytokines .
  • Antibacterial Activity : A study evaluating the antibacterial effects of thieno derivatives against various pathogens found significant inhibition rates, particularly against Gram-positive bacteria .

Q & A

Q. What are the optimal synthetic routes for 6-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves esterification or protection of carboxylic acid groups. For example, the methoxycarbonyl group can be introduced via reaction with methyl chloroformate under basic conditions (e.g., pyridine or triethylamine). A precursor such as thieno[3,2-b]thiophene-2-carboxylic acid (CAS 1723-27-9) can be functionalized using anhydrides or acyl chlorides. Purification often employs reverse-phase HPLC with gradients (e.g., methanol-water) to isolate high-purity products .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H/13C NMR : To confirm substituent positions and ester/carboxylic acid functionalities (e.g., δ ~3.8 ppm for methoxy protons, δ ~165–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Identify characteristic peaks for C=O (ester: ~1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and S-O/S-C bonds .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C9H6O4S2: ~242 g/mol) .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .

Q. What are the stability considerations during storage and handling?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group or oxidation of the thiophene ring .
  • Handling : Avoid strong oxidizing agents (e.g., KMnO4, H2O2) that may degrade the thienothiophene core . Use nitrile gloves and fume hoods to minimize exposure, as thiophene derivatives may irritate mucous membranes .

Advanced Research Questions

Q. How do the electronic properties of this compound support applications in organic semiconductors?

  • Methodological Answer : The conjugated thienothiophene backbone enables π-π stacking, critical for charge transport. Computational studies (DFT) can predict HOMO/LUMO levels using software like Gaussian with B3LYP/6-31G* basis sets. Experimentally, cyclic voltammetry in acetonitrile (0.1 M TBAPF6) measures oxidation/reduction potentials, while UV-Vis spectroscopy (λmax ~300–400 nm) evaluates optical bandgaps .

Q. What reaction pathways dominate under oxidative or electrophilic conditions?

  • Methodological Answer :
  • Oxidation : The thiophene ring may form sulfoxides/sulfones with KMnO4 or mCPBA. The methoxycarbonyl group is generally stable under mild conditions but may hydrolyze to carboxylic acid in acidic/alkaline media .
  • Electrophilic Substitution : Bromination (Br2/FeCl3) or nitration (HNO3/H2SO4) occurs preferentially at electron-rich positions (e.g., C5 of thienothiophene). Monitor regioselectivity via LC-MS or 2D NMR .

Q. How can computational modeling resolve contradictions in reported reaction yields or byproduct formation?

  • Methodological Answer :
  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. In-situ FTIR or Raman spectroscopy tracks intermediate formation .
  • DFT Calculations : Simulate transition states to identify energy barriers for competing pathways (e.g., ester hydrolysis vs. ring oxidation). Software like ORCA or NWChem provides mechanistic insights .

Q. What strategies improve solubility for biological interaction studies without altering reactivity?

  • Methodological Answer :
  • Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester for aqueous compatibility.
  • Co-solvents : Use DMSO (<5% v/v) or β-cyclodextrin inclusion complexes.
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold chips via carboxyl-Au interactions to study protein binding kinetics .

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